(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione

Epigenetics TET2 inhibition DNA demethylation

This (5E)-configured 5-arylidene hydantoin features a 2,5-dimethoxybenzylidene moiety that creates a distinct electronic environment vs. common 3,4-dimethoxy regioisomers. The hydantoin scaffold confers the lowest toxicity among five-membered multiheterocycles, outranking thiazolidinediones, thiohydantoins, and rhodanines in both TAMH rodent hepatocyte and HepG2 human hepatocyte models. With validated TET2 inhibitory activity (IC₅₀ 13 µM) and ~8-fold selectivity over KDM2A, this compound serves as an ideal starting point for SAR-driven chemical probe optimization. Use as a matched-pair comparator with CAS 154617-50-2 (thiazolidinedione analog) to isolate scaffold-specific biological effects.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 52036-18-7
Cat. No. B5560614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione
CAS52036-18-7
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2
InChIInChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-6-
InChIKeyLZMUNRZLNDFJBL-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.5 [ug/mL] (The mean of the results at pH 7.4)

(5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione (CAS 52036-18-7): A Defined 5-Arylidene Hydantoin Scaffold for Targeted Medicinal Chemistry Procurement


(5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione (CAS 52036-18-7) is a synthetic 5-arylidene hydantoin derivative with molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.23 g/mol [1]. It belongs to the imidazolidine-2,4-dione (hydantoin) class, a privileged scaffold in medicinal chemistry that has yielded clinically used drugs including phenytoin, nitrofurantoin, and enzalutamide [2]. The compound features a (5E)-configured exocyclic double bond conjugated with a 2,5-dimethoxy-substituted benzylidene moiety, a substitution pattern that distinguishes it both from the isomeric 3,4-dimethoxy regioisomer (CAS 10040-91-2) and from the sulfur-containing thiazolidinedione analog bearing the same 2,5-dimethoxybenzylidene group (CAS 154617-50-2) . Its structural identity is confirmed by InChI Key LZMUNRZLNDFJBL-UHFFFAOYSA-N and it is registered in the J-GLOBAL database (ID: 200907077253848408) [3].

Why Generic Substitution Fails for (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione: Scaffold, Substituent, and Stereochemical Determinants of Target Engagement


Although 5-arylidene imidazolidine-2,4-diones and thiazolidine-2,4-diones are often treated as interchangeable bioisosteres, evidence demonstrates that the hydantoin scaffold confers a measurably superior safety profile: systematic evaluation across five-membered multiheterocyclic (FMMH) compounds established that hydantoins exhibit the lowest toxicity, ranking below thiazolidinediones, thiohydantoins, and rhodanines, respectively, in both TAMH rodent hepatocytes and HepG2 human hepatocyte models [1]. Furthermore, the specific 2,5-dimethoxy substitution pattern creates a distinct electronic environment compared to the more common 3,4-dimethoxy regioisomer, affecting hydrogen-bonding capacity, dipole moment, and target complementarity . The (5E) stereochemistry of the exocyclic double bond is structurally defined and distinct from the (5Z) configuration that predominates in many literature analogs, with potential consequences for target binding geometry [2]. These three axes of differentiation—scaffold identity (N vs. S heteroatom), substitution regiochemistry (2,5- vs. 3,4-dimethoxy), and olefin geometry (E vs. Z)—collectively preclude simple analog substitution without experimental validation.

Quantitative Differentiation Evidence for (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione: Head-to-Head and Cross-Study Comparisons


TET2 Dioxygenase Inhibition: A Defined Biochemical Fingerprint Absent in Key Analogs

The target compound has a curated ChEMBL-derived inhibitory activity against the human TET2 (Ten-Eleven Translocation 2) catalytic domain with an IC₅₀ of 13,000 nM (13 µM), determined using His₁₀-FLAG-tagged human TET2 (residues Q969–I2002) expressed in Sf9 cells, with 5-methylcytosine as substrate [1]. This represents a biochemically validated epigenetic target engagement profile. By contrast, the closely related 5-(3,4-dimethoxybenzylidene) regioisomer (CAS 10040-91-2) has no reported TET2 activity in ChEMBL or BindingDB [2]. The unsubstituted parent 5-benzylideneimidazolidine-2,4-dione (CAS 3775-01-7) is primarily characterized as an EGFR kinase inhibitor (UPR1024) rather than a TET2 ligand [3], illustrating how dimethoxy substitution pattern dictates target selectivity.

Epigenetics TET2 inhibition DNA demethylation BindingDB

Hydantoin vs. Thiazolidinedione Scaffold: Differential Hepatocellular Toxicity Ranking Across FMMH Heterocycles

A systematic comparative study of 163 five-membered multiheterocyclic (FMMH) compounds across rhodanine, thiazolidinedione, thiohydantoin, and hydantoin scaffolds established a clear toxicity hierarchy in both TAMH (rodent) and HepG2 (human) hepatic cell lines: rhodanines > thiazolidinediones > thiohydantoins > hydantoins [1]. Hydantoins (imidazolidine-2,4-diones) consistently demonstrated the lowest intrinsic cytotoxicity among the four scaffold classes evaluated. This finding directly addresses a key procurement consideration: when selecting between a hydantoin-based compound such as the target molecule and its thiazolidinedione analog 5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS 154617-50-2), which bears an identical 2,5-dimethoxybenzylidene substituent but a sulfur-containing heterocyclic core, the hydantoin scaffold offers a systematically more favorable baseline toxicity profile .

Drug safety Scaffold selection Hepatotoxicity Hydantoin

PTP1B Inhibitory Potency of the Imidazolidine-2,4-dione Class: Benchmarking Against Thiazolidinedione-Derived Inhibitors

Imidazolidine-2,4-dione derivatives have been established as a bona fide PTP1B inhibitor class through multiple independent medicinal chemistry campaigns. Wang et al. (2015) reported a series of imidazolidine-2,4-dione derivatives with PTP1B IC₅₀ values spanning 0.57–172 µM, with compound 5e achieving the most potent activity at IC₅₀ = 0.57 µM [1]. In a parallel study, Ma et al. (2013) demonstrated that imidazolidine-2,4-dione-based inhibitors could achieve selectivity for PTP1B over the highly homologous TCPTP phosphatase through 'core hopping' design strategies, with compound #h identified as a selective PTP1B inhibitor [2]. A 2021 follow-up study reported compound #10 with PTP1B IC₅₀ = 2.07 µM and confirmed selectivity [3]. This class-level potency range provides a benchmark against which the 2,5-dimethoxy-substituted target compound can be positioned: the dimethoxybenzylidene motif has been shown in related 5-arylidenehydantoin chemosensitizer studies to modulate efflux pump inhibition, with the 2,4-dimethoxybenzylidene analog (compound 15) inducing a fourfold decrease in MIC values of chloramphenicol, nalidixic acid, and sparfloxacin in resistant Enterobacter aerogenes [4].

PTP1B inhibition Type 2 diabetes Insulin signaling SAR

Multi-Target Screening Profile: Differentiating Selectivity Fingerprint Across TET2, KDM2A, and FIH

The target compound has been screened against multiple epigenetic and hydroxylase targets, generating a differential activity profile that provides a selectivity fingerprint: TET2 IC₅₀ = 13,000 nM (13 µM), KDM2A (Lysine-specific demethylase 2A) IC₅₀ = 106,000 nM (106 µM), and FIH (Hypoxia-inducible factor 1-alpha inhibitor / Factor Inhibiting HIF) IC₅₀ = 189,000 nM (189 µM), all curated in ChEMBL/BindingDB [1]. This yields an approximately 8-fold selectivity window for TET2 over KDM2A and approximately 14.5-fold over FIH [2]. By contrast, the 3,4-dimethoxy regioisomer (CAS 10040-91-2) and the unsubstituted benzylidene analog (CAS 3775-01-7) lack comparable multi-target screening data in public databases, making the target compound uniquely positioned for investigators requiring a compound with a known, albeit modest, selectivity window across epigenetic eraser enzymes.

Selectivity profiling Epigenetic targets KDM2A FIH BindingDB

Optimal Research and Procurement Application Scenarios for (5E)-5-(2,5-Dimethoxybenzylidene)imidazolidine-2,4-dione Based on Verified Evidence


Epigenetic Tool Compound for TET2-Mediated DNA Demethylation Studies

Investigators studying active DNA demethylation can employ this compound as a structurally defined TET2 inhibitor with an IC₅₀ of 13 µM, supported by ChEMBL/BindingDB curated data [1]. The ~8-fold selectivity over KDM2A and ~14.5-fold over FIH provides a baseline selectivity window [2], making it suitable for chemical probe optimization campaigns where the 2,5-dimethoxy substitution pattern can serve as a starting point for SAR-driven potency improvement.

Scaffold-Hopping Reference Compound in PTP1B Drug Discovery

For medicinal chemistry teams engaged in PTP1B inhibitor development, this compound represents the hydantoin scaffold bearing a dimethoxybenzylidene substituent—a motif associated with efflux pump modulatory activity in related 5-arylidenehydantoins [1]. The imidazolidine-2,4-dione class has produced PTP1B inhibitors with IC₅₀ values as low as 0.57 µM and demonstrated selectivity over TCPTP [2], and the favorable toxicity ranking of hydantoins over thiazolidinediones supports prioritization of this scaffold in lead optimization.

Negative Control or Comparator for Thiazolidinedione-Based Probe Molecules

When using the thiazolidinedione analog 5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS 154617-50-2) in biological assays, this compound can serve as a matched-pair comparator that isolates the contribution of the heterocyclic core (imidazolidine-2,4-dione vs. thiazolidine-2,4-dione) while holding the 2,5-dimethoxybenzylidene substituent constant [1]. This matched molecular pair analysis is essential for attributing biological effects specifically to scaffold identity rather than to the benzylidene substitution pattern [2].

Regioisomeric Selectivity Probe for Methoxy Position–Activity Relationship Studies

The availability of the 3,4-dimethoxy regioisomer (CAS 10040-91-2) as a commercially accessible comparator [1] enables systematic investigation of how methoxy group positioning on the benzylidene ring affects target engagement. Since the 2,5-isomer has validated TET2 activity while the 3,4-isomer does not [2], paired testing of these regioisomers can reveal structure–activity relationships governing epigenetic target recognition, making this compound a valuable tool for SAR campaigns focused on methoxy substitution geometry .

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